
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate is a coordination compound that features a copper(II) ion complexed with 2-amino-4-methylpyrimidine and pyridine-2,6-dicarboxylate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate typically involves the reaction of copper(II) salts with 2-amino-4-methylpyrimidine and pyridine-2,6-dicarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is adjusted to facilitate the formation of the complex. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, concentration, and pH, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate can undergo various chemical reactions, including:
Oxidation: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: Ligand exchange reactions can occur, where the pyridine-2,6-dicarboxylate or 2-amino-4-methylpyrimidine ligands are replaced by other ligands.
Coordination: The compound can form additional coordination bonds with other molecules or ions, leading to the formation of larger coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, hydrazine), and various ligands (e.g., ammonia, ethylenediamine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate is studied for its catalytic properties. It can act as a catalyst in various organic transformations, including oxidation and coupling reactions.
Biology
The compound has potential applications in biological research due to its ability to interact with biomolecules. It may be used to study metal-ligand interactions and their effects on biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Copper complexes are known to exhibit antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Mecanismo De Acción
The mechanism of action of (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate involves its ability to coordinate with various molecules and ions. The copper(II) center can participate in redox reactions, facilitating electron transfer processes. The ligands, 2-amino-4-methylpyrimidine and pyridine-2,6-dicarboxylate, stabilize the copper center and modulate its reactivity. The compound’s interactions with biological targets, such as enzymes and DNA, are mediated through coordination and redox mechanisms, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) acetate: A simple copper(II) complex with acetate ligands, used in various catalytic and synthetic applications.
Copper(II) sulfate: A widely used copper(II) salt with applications in agriculture, industry, and medicine.
Copper(II) chloride: Another common copper(II) salt with diverse applications in chemistry and industry.
Uniqueness
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate is unique due to its specific ligand combination, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H12CuN4O5 |
|---|---|
Peso molecular |
355.79 g/mol |
Nombre IUPAC |
copper;4-methylpyrimidin-2-amine;pyridine-2,6-dicarboxylate;hydrate |
InChI |
InChI=1S/C7H5NO4.C5H7N3.Cu.H2O/c9-6(10)4-2-1-3-5(8-4)7(11)12;1-4-2-3-7-5(6)8-4;;/h1-3H,(H,9,10)(H,11,12);2-3H,1H3,(H2,6,7,8);;1H2/q;;+2;/p-2 |
Clave InChI |
DGAWPHOTHUZWLJ-UHFFFAOYSA-L |
SMILES canónico |
CC1=NC(=NC=C1)N.C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].O.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


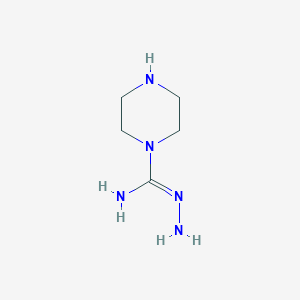

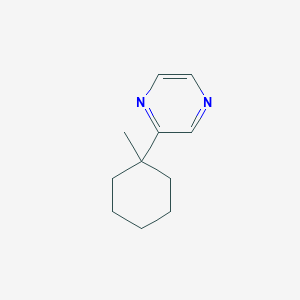

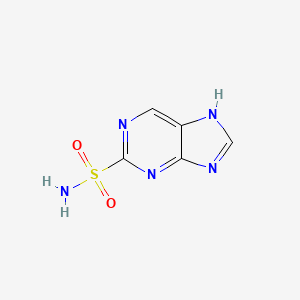
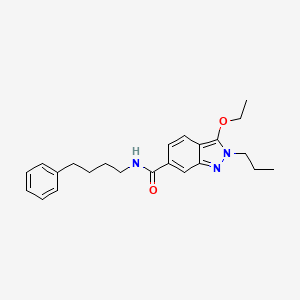

![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)
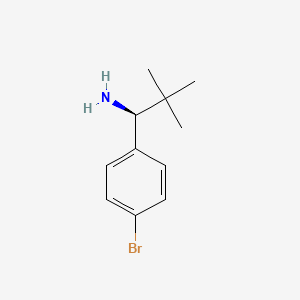
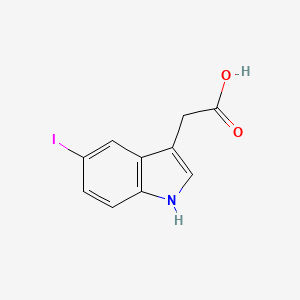


![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)
